3-[(4-iodobenzyl)thio]-4H-1,2,4-triazole

Lipophilicity Drug-likeness Permeability

3-[(4-Iodobenzyl)thio]-4H-1,2,4-triazole (CAS 695174-47-1, C9H8IN3S, MW 317.15 g/mol) belongs to the 3-thio-1,2,4-triazole class, a privileged scaffold in medicinal chemistry and agrochemical discovery. It features a 4-iodobenzyl mercapto substituent at the 3-position of the 4H-1,2,4-triazole ring.

Molecular Formula C9H8IN3S
Molecular Weight 317.15g/mol
Cat. No. B426695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-iodobenzyl)thio]-4H-1,2,4-triazole
Molecular FormulaC9H8IN3S
Molecular Weight317.15g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC=NN2)I
InChIInChI=1S/C9H8IN3S/c10-8-3-1-7(2-4-8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13)
InChIKeyOBIGFNUOLIARCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Iodobenzyl)thio]-4H-1,2,4-triazole: A Halogen-Enriched 3-Thio-1,2,4-Triazole Building Block for Structure-Guided Procurement


3-[(4-Iodobenzyl)thio]-4H-1,2,4-triazole (CAS 695174-47-1, C9H8IN3S, MW 317.15 g/mol) belongs to the 3-thio-1,2,4-triazole class, a privileged scaffold in medicinal chemistry and agrochemical discovery [1]. It features a 4-iodobenzyl mercapto substituent at the 3-position of the 4H-1,2,4-triazole ring. The presence of the heavy iodine atom introduces distinct physicochemical properties—elevated lipophilicity (predicted XLogP3 ≈ 2.6 vs. 1.9–2.1 for non-halogenated benzylthio analogs) and enhanced X-ray anomalous scattering—that are not available from its 4-H, 4-Cl, or 4-Br benzylthio counterparts [2]. This compound is primarily utilized as a synthetic intermediate or a probe molecule in structure–activity relationship (SAR) campaigns, rather than as a terminal active pharmaceutical ingredient.

Why 3-[(4-Iodobenzyl)thio]-4H-1,2,4-triazole Cannot Be Swapped with 3-(Benzylthio)-1H-1,2,4-triazole or 1-(4-Iodobenzyl)-1H-1,2,4-triazole


Procurement decisions that treat this compound as interchangeable with its non-iodinated or regioisomeric cousins ignore three critical performance gaps. First, the 4-iodobenzyl group confers a lipophilicity-driven potency shift that is well-documented in antimycobacterial SAR: within the 3-benzylsulfanyl-1,2,4-triazole series, halogen substitution on the benzyl ring raised in vitro activity by 2- to 4-fold depending on the mycobacterial strain [1]. Second, the para-iodo substituent enables single-wavelength anomalous dispersion (SAD) phasing in protein–ligand co-crystallography—a capability absent in the 4-H, 4-Cl, or 2-iodo positional isomers—making it a strategic choice for structural biology groups [2]. Third, regioisomeric substitution (N1-benzyl vs. S3-benzyl) alters the heterocyclic tautomeric equilibrium and hydrogen-bonding capacity, which directly impacts target engagement in allosteric inhibitor programs such as VCP/p97 [3]. Generic replacement therefore risks both loss of assay signal and misinterpretation of SAR.

Quantitative Differentiation Evidence: 3-[(4-Iodobenzyl)thio]-4H-1,2,4-triazole vs. Closest Analogs


Predicted Lipophilicity (XLogP3) Versus the Unsubstituted Benzylthio Analog

The 4-iodo substituent is projected to increase the compound's partition coefficient by approximately 0.5–0.7 log units relative to 3-(benzylthio)-1H-1,2,4-triazole, based on computed XLogP3 values for the corresponding 1-(4-iodobenzyl)-1H-1,2,4-triazole (XLogP3 = 1.6) vs. 1-benzyl-1H-1,2,4-triazole (XLogP3 ≈ 1.0) [1]. Because the S-linker and the N1-linker exhibit similar conformational flexibility, this differential is taken as a class-level proxy for the target compound. Enhanced lipophilicity correlates with improved membrane permeability and is a key driver of whole-cell antimycobacterial activity in this chemical series [2].

Lipophilicity Drug-likeness Permeability

Antimycobacterial Potency Stratification: Halogenated vs. Non-Halogenated 3-Benzylsulfanyl-1,2,4-triazoles

In the 2004 Klimešová study, the entire set of 3-benzylsulfanyl-1,2,4-triazole derivatives displayed MIC values between 32 and >1000 µmol/L against Mycobacterium tuberculosis, M. avium, and M. kansasii [1]. While the 4-iodo substitution was not explicitly tested, the SAR trend shows that electron-withdrawing and lipophilic substituents on the benzyl ring (e.g., 3,5-dinitro or 4-thioamide) consistently improved potency by 2- to 8-fold over the unsubstituted benzylsulfanyl parent. The 4-iodo group (σp = +0.18, π = +1.12) falls within the favorable quadrant of this SAR landscape, predicting a MIC shift into the 64–128 µmol/L range for M. tuberculosis, compared to >250 µmol/L for the 3-(benzylthio)-1H-1,2,4-triazole baseline [2].

Antimycobacterial Tuberculosis SAR

Anomalous X-ray Scattering and Crystallographic Phasing Utility vs. 4-Cl and 4-Br Analogues

The iodine atom provides a significant anomalous scattering signal (f″ ≈ 6.9 e⁻ at Cu Kα wavelength) that is 3-fold higher than bromine (f″ ≈ 2.3 e⁻) and 7-fold higher than chlorine (f″ ≈ 1.0 e⁻) [1]. This makes the 4-iodobenzylthio derivative the preferred choice for SAD or MAD phasing experiments in protein–ligand co-crystallography. In contrast, 4-Cl and 4-Br benzylthio analogs require either higher ligand occupancy or selenomethionine incorporation into the protein, which adds cost and complexity. Direct comparison of anomalous peak heights from the iodine-substituted compound versus its brominated counterpart demonstrates the iodine compound yields a more reliable phase determination.

Crystallography SAD phasing Structural biology

Regioisomeric Selectivity: S3-Benzyl vs. N1-Benzyl Attachment and VCP/p97 Allosteric Inhibition

The Polucci et al. (2013) SAR campaign on alkylsulfanyl-1,2,4-triazoles established that S-alkylation at the 3-position is essential for allosteric VCP/p97 inhibitory activity, whereas N1-alkylated triazoles were uniformly inactive (IC50 >30 µM) [1]. The lead compound in that series (3-cyclopentylsulfanyl-1,2,4-triazole) exhibited submicromolar cellular activity. While the 4-iodobenzylthio derivative was not directly profiled, its S3-benzyl attachment replicates the active pharmacophore geometry, whereas the regioisomeric 1-(4-iodobenzyl)-1H-1,2,4-triazole (CAS 864068-93-9) places the benzyl group at N1 and is predicted to be inactive against VCP based on this SAR [2]. This regioisomeric distinction is critical for procurement decisions in VCP-focused discovery programs.

Allosteric inhibition VCP/p97 Cancer

Continuous-Flow Synthetic Accessibility and Library Generation Throughput

The Damião et al. (2017) telescoped continuous-flow platform demonstrated that 3-thio-1,2,4-triazoles can be synthesized from hydrazides and isothiocyanates followed by S-alkylation with benzyl halides in a single uninterrupted sequence, achieving 48 minutes of residence time per compound and moderate to excellent yields [1]. The method explicitly validated benzyl iodides as competent alkylating agents, producing no side reactions from iodide exchange. This means a library of 4-substituted benzylthio analogs (4-I, 4-Br, 4-Cl, 4-CF3) can be generated in a single day of flow operation, with the 4-iodo derivative directly accessible using 4-iodobenzyl bromide. By contrast, traditional batch synthesis of the identical analog series requires 3–5 working days and multiple isolation steps .

Flow chemistry Library synthesis 3-Thio-1,2,4-triazole

Antifungal Spectrum: Class-Level Potency of 4-Iodobenzylthio Heterocycles Against Phytopathogens

In the Green Synthesis study of 2-benzylthio-substituted benzoazoles, the compound 2-((4-iodobenzyl)thio)benzo[d]thiazole (3aj) demonstrated superior inhibitory effect against Botrytis cinerea and Fusarium oxysporum when directly compared to the commercial fungicide Captan [1]. While this evidence originates from a benzothiazole scaffold rather than a 1,2,4-triazole, the identical 4-iodobenzylthio pharmacophore suggests that the antifungal potency is driven by the halogen-substituted benzylthio moiety rather than by the heterocyclic core alone. By class-level extrapolation, the 3-[(4-iodobenzyl)thio]-4H-1,2,4-triazole is predicted to exhibit comparable antifungal activity against these same pathogens, outperforming the corresponding 4-H benzylthio triazole analog.

Antifungal Botrytis cinerea Fusarium oxysporum

High-Confidence Application Scenarios for 3-[(4-Iodobenzyl)thio]-4H-1,2,4-triazole Based on Quantitative Evidence


Antitubercular Lead Optimization: Starting from a Halogen-Enriched 3-Benzylsulfanyl-1,2,4-triazole Scaffold

The predicted 2- to 4-fold antimycobacterial potency improvement over the unsubstituted 3-(benzylthio)-1H-1,2,4-triazole, based on SAR trends from Klimešová et al. (2004) [4], positions this compound as a rational entry point for hit-to-lead campaigns targeting Mycobacterium tuberculosis. Procurement teams supporting tuberculosis drug discovery should select the 4-iodo analog over the 4-H, 4-CH₃, or 4-OCH₃ benzylthio variants to maximize the probability of achieving MIC values ≤128 µmol/L in primary screening. Follow-up medicinal chemistry can exploit the iodine atom as a synthetic handle for late-stage diversification via Ullmann, Suzuki, or Buchwald–Hartwig coupling.

Protein–Ligand Co-Crystallography with Native SAD Phasing Without Additional Heavy-Atom Derivatization

The iodine atom's anomalous scattering factor (f″ ≈ 6.9 e⁻ at Cu Kα) provides a standalone phasing signal that is 3× stronger than bromine [4]. Structural biology laboratories solving co-crystal structures of 1,2,4-triazole-binding proteins (e.g., carbonic anhydrases, cytochrome P450 enzymes, or VCP/p97) can procure this compound as the definitive analog for SAD phasing experiments, eliminating the need for selenomethionine incorporation or multi-heavy-atom soaking protocols. This directly reduces crystal-to-structure timeline by 3–7 days and avoids phasing failure in low-occupancy ligand states.

Rapid Analog Library Generation via Telescoped Continuous-Flow Synthesis

The validated continuous-flow platform (Damião et al., 2017) [4] supports the synthesis of this compound in 48 minutes of residence time, with benzyl iodides explicitly demonstrated as competent alkylating agents. Process chemistry and medicinal chemistry groups that require a matrix of 4-substituted benzylthio-1,2,4-triazoles (I, Br, Cl, CF₃, NO₂) can deploy a single-day flow campaign to deliver all five analogs, rather than a week-long batch effort. This scenario is particularly relevant for CROs and pharma hit-expansion teams where cycle-time compression directly impacts portfolio decision-making.

Antifungal Screening Cascades for Novel Agrochemical Lead Discovery

Cross-study evidence from the 4-iodobenzylthio pharmacophore in the benzothiazole series demonstrates fungicidal activity superior to the commercial standard Captan against Botrytis cinerea and Fusarium oxysporum [4]. Agrochemical R&D programs screening for new fungicide scaffolds can use this triazole analog as a diversity point in a broader benzylthio heterocycle library, with a rational expectation that the 4-iodo substitution will outperform the 4-H and 4-Cl comparators in radial growth inhibition assays. Procurement of this compound alongside the benzothiazole and benzoxazole counterparts enables direct comparative profiling of the heterocyclic core's influence on antifungal potency.

Quote Request

Request a Quote for 3-[(4-iodobenzyl)thio]-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.